![molecular formula C18H12N4O2S2 B2716795 2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 300556-34-7](/img/structure/B2716795.png)
2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a triazolo ring, a benzothiazol ring, and an isoindole dione ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which are part of this compound, have profound importance in drug design, discovery, and development .Scientific Research Applications
Synthesis and Potential in Antiviral Applications
Compounds including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazolylisoindole-1,3-dione derivatives, closely related to the queried chemical, have been synthesized and explored for potential anti-HIV and anti-HBV properties. This research highlights the relevance of such compounds in developing antiviral medications (El‐Barbary et al., 2004).
Reactivity with Sulfonium Ylides and Diazonium Salts
A study on benzoyl isocyanates, which are structurally related to the compound , shows their reactivity with sulfonium ylides and diazoalkanes, forming stable ylides and oxazoles. This indicates potential applications in synthetic organic chemistry (Tsuge, Sakai, & Tashiro, 1973).
Applications in Antifungal Agents
Fusion of 1,2,4-triazole with fluorinated benzothiazole, a structure akin to the queried compound, has yielded novel antifungal agents. These compounds have shown effectiveness against various phytopathogenic fungi, suggesting their potential in agricultural and pharmaceutical applications (Kukreja, Sidhu, & Sharma, 2016).
Antimicrobial and Enzymatic Activity
Triazole derivatives, closely related to the queried compound, have been synthesized and evaluated for antimicrobial, anti-lipase, and antiurease activities. This indicates their potential use in the development of new antimicrobial agents (Özil et al., 2015).
Synthesis of Triazole Derivatives and Potential Pharmacokinetic Enhancements
The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, related to the compound , demonstrates a wide range of biological activities and potential as amide bond isosteres in receptor ligands. This suggests their role in enhancing pharmacokinetic properties of pharmaceuticals (Moulin et al., 2010).
Isoindoloquinazolinedione Derivatives Synthesis
The synthesis of isoindoloquinazolinedione derivatives, coupled with a 1,2,3-triazole ring system, is relevant to the queried compound. This research could lead to novel pharmaceutical applications (Esmaeili-Marandi et al., 2016).
Antitumor Properties
Compounds structurally similar to the queried chemical have shown antitumoral properties. This highlights their potential in cancer research and therapy development (Wu, Zhang, & Li, 2013).
Properties
IUPAC Name |
2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S2/c23-15-11-5-1-2-6-12(11)16(24)21(15)9-10-25-17-19-20-18-22(17)13-7-3-4-8-14(13)26-18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDVAGNJIARHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NN=C4N3C5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
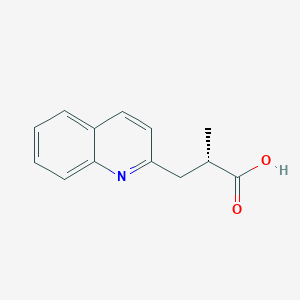
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2716714.png)
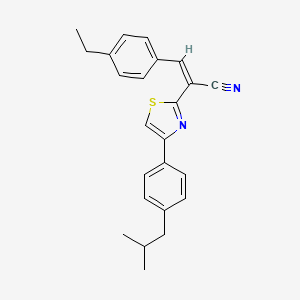
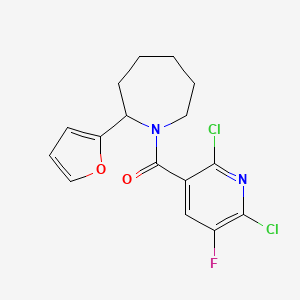
![2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2716718.png)
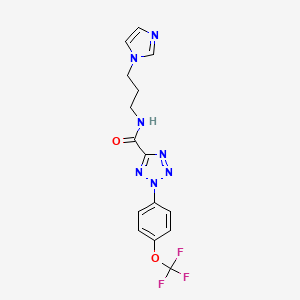
![4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2716720.png)
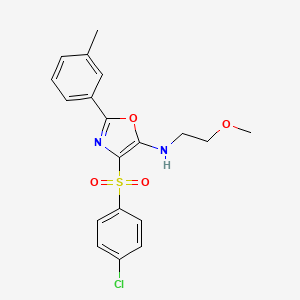

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2716727.png)
![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2716728.png)
![9-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716729.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide](/img/structure/B2716732.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2716733.png)
